molecular formula C25H34O2 B1243518 (3R)-3-hydroxy-12'-apo-beta-carotenal

(3R)-3-hydroxy-12'-apo-beta-carotenal

Cat. No.: B1243518
M. Wt: 366.5 g/mol
InChI Key: PAUIQDPAEDELMC-HEZGKBSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-hydroxy-12'-apo-beta-carotenal is an apocarotenoid compound with the molecular formula C25H34O2 . It belongs to the class of diterpenoids and is characterized by a long, conjugated polyene chain ending in an aldehyde group and a single hydroxylated beta-ionone ring . This structure classifies it as a potential metabolite of the xanthophyll carotenoid zeaxanthin, making it a compound of significant interest in the study of carotenoid cleavage pathways . The compound is a likely substrate and product of carotenoid cleavage dioxygenases (CCDs), a superfamily of non-heme iron enzymes that catalyze the oxidative fission of carotenoids to generate various biologically active apocarotenoids . Specifically, enzymes such as β-carotene 9',10'-oxygenase (BCO2) exhibit broad substrate specificity, cleaving xanthophylls like zeaxanthin to produce various apo-10'-carotenals and related metabolites . This compound serves as a critical standard and tool for researchers investigating these enzymatic processes, helping to elucidate the excentric cleavage pathways of carotenoids in vertebrates and their implications for nutrient metabolism . As a biomarker, this apocarotenoid can be found in several food items, most notably in various types of peppers (e.g., Capsicum annuum ), suggesting a role in plant physiology or as a dietary metabolite . Researchers utilize this compound to identify and quantify metabolites in biological samples, study the substrate specificity of carotenoid-cleaving enzymes, and explore the biological functions of apocarotenoid products in cell signaling and gene regulation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C25H34O2

Molecular Weight

366.5 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E)-13-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,7,11-trimethyltrideca-2,4,6,8,10,12-hexaenal

InChI

InChI=1S/C25H34O2/c1-19(10-7-8-11-21(3)18-26)12-9-13-20(2)14-15-24-22(4)16-23(27)17-25(24,5)6/h7-15,18,23,27H,16-17H2,1-6H3/b8-7+,12-9+,15-14+,19-10+,20-13+,21-11+/t23-/m1/s1

InChI Key

PAUIQDPAEDELMC-HEZGKBSMSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=O)C)C

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

Provitamin A Activity
(3R)-3-hydroxy-12'-apo-beta-carotenal is known for its provitamin A activity, which is crucial for maintaining vision, immune function, and skin health. Research indicates that this compound can be metabolized into retinal, a vital component for visual processes. The enzyme beta-carotene-15,15'-dioxygenase (BCO1) catalyzes this conversion, highlighting its significance in dietary sources of vitamin A .

Bioavailability Studies
A study on the bioavailability of carotenoids found that this compound exhibits enhanced absorption compared to other carotenoids when consumed in dietary forms. This suggests its potential as a functional food ingredient to improve vitamin A status in populations at risk of deficiency .

Pharmaceutical Applications

Antioxidant Properties
The compound has demonstrated strong antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disorders. Its ability to scavenge free radicals has been documented in various in vitro studies .

Retinoid Receptor Activation
this compound acts as a ligand for retinoic acid receptors (RARs), playing a role in gene expression related to cell differentiation and growth. This property is being explored for therapeutic applications in skin diseases and cancer treatment .

Biotechnological Applications

Bioconversion Processes
The enzymatic conversion of carotenoids into apocarotenoids like this compound is being investigated for its potential in biotechnological applications. Enzymes such as carotenoid cleavage oxygenases (CCOs) can selectively cleave carotenoids to produce valuable compounds for food and pharmaceutical industries .

Case Studies in Biotechnology
In one notable case study, researchers utilized recombinant enzymes to convert beta-carotene into various apocarotenoids, including this compound. The study highlighted the efficiency of these bioconversion processes, paving the way for sustainable production methods for high-value compounds .

Comparative Data Table

Application Area Description References
NutritionalProvitamin A activity; enhances vitamin A status ,
PharmaceuticalAntioxidant properties; retinoid receptor activation , ,
BiotechnologicalEnzymatic conversion processes; sustainable production methods ,

Chemical Reactions Analysis

Oxidative Cleavage and Enzymatic Processing

(3R)-3-Hydroxy-12'-apo-beta-carotenal participates in enzymatic cleavage reactions mediated by carotenoid cleavage oxygenases (CCOs). For example:

Photochemical Reactivity

The triplet-excited state of β-carotene derivatives drives non-concerted reactions with molecular oxygen:

  • Triplet-triplet energy transfer : ³β-carotene reacts with ³O₂ to form endoperoxides (βCar-EPOs) . Although this compound lacks the full β-carotene structure, its conjugated system may undergo similar photochemical reactions under UV/visible light, generating radical intermediates or oxygenated products .

  • Pro-oxidant activity : Light-induced breakdown of βCar-EPOs releases singlet oxygen (¹O₂) and free radicals . The 12'-apo derivative’s stability in the dark and photochemical lability suggest analogous pro-oxidant behavior under illumination.

Structural and Functional Comparisons

Property This compound β-Citraurin (8’-apo) 3-OH-β-apo-10’-carotenal
Carbon position C12’C8’C10’
Enzymatic cleavage site Hypothesized C15–C15’ C7–C8 C9’–C10’
Oxidation product 3-OH-β-apo-12’-carotenoic acidN/A3-OH-β-apo-10’-carotenoic acid
Biological source Capsicum annuum, Flavobacterium Citrus reticulata Mammalian tissues

Key Research Findings

  • Enzyme specificity : Ferret CMO2 cleaves 3-OH-β-apo-10’-carotenal with a kₐₜ of 0.12 min⁻¹ and Kₘ of 2.1 μM . Substrate chain length and hydroxylation position critically affect catalytic efficiency .

  • Photostability : βCar-EPOs degrade under light, releasing ¹O₂ and radicals . The 12’-apo derivative’s conjugated system likely exhibits similar photodegradation kinetics.

  • Synthetic applications : (3R)-3-Hydroxy-β-ionone—a cleavage product of analogous apo-carotenals—is a key intermediate in zeaxanthin synthesis .

Unresolved Questions

  • Substrate specificity : The exact enzymatic machinery processing this compound in plants or microbes remains uncharacterized .

  • Biological signaling : Whether this compound acts as a retrograde signal (like βCar-EPOs in chloroplasts) or a retinoid precursor requires further study.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

12'-Apo-beta-carotenal
  • Structure : Lacks the 3R-hydroxyl group present in the target compound.
  • Function : Direct precursor to vitamin A via oxidative metabolism; acts as a reference standard in HPLC analysis .
  • Metabolism : Oxidized by particulate fractions of liver homogenates, with NAD+/NADP+ dependence .
β-Citraurin [(3R)-3-hydroxy-8'-apo-beta-carotenal]
  • Structure : Hydroxyl group at 3R, but apo-cleavage occurs at the 8' position (longer chain than 12'-apo derivatives).
  • Function : Key pigment in citrus fruits; contributes to color and antioxidant activity.
  • Physical Properties : Molecular formula C₃₀H₄₀O₂ , melting point 147°C, boiling point ~486°C .
Apo-12'-zeaxanthinal
  • Structure : Contains a 3R-hydroxyl group and an additional hydroxyl group at the 3' position.
  • Function : Antioxidant; linked to macular pigment metabolism in humans .

Metabolic and Functional Comparisons

Compound Molecular Formula Key Functional Groups Apo Position Biological Role Source/Reference
(3R)-3-hydroxy-12'-apo-beta-carotenal C₂₅H₃₄O₂ 3R-OH, 12'-CHO 12' Antioxidant, anti-inflammatory Fruits (papaya, mango)
12'-Apo-beta-carotenal C₂₅H₃₂O 12'-CHO 12' Vitamin A precursor, HPLC standard Beta-carotene metabolism
β-Citraurin C₃₀H₄₀O₂ 3R-OH, 8'-CHO 8' Pigmentation, antioxidant Citrus fruits
10'-Apo-beta-carotenal C₂₅H₃₂O 10'-CHO 10' Antimutagenic, anticarcinogenic Carotenoid metabolism
Apo-12'-zeaxanthinal C₃₀H₄₂O₂ 3R-OH, 3'-OH, 12'-CHO 12' Antioxidant, macular health Carotenoid DB
Key Observations:

Chain Length and Bioactivity :

  • Shorter apo derivatives (e.g., 10'-, 12'-apo) are more water-soluble and efficient in vitamin A conversion .
  • Longer derivatives (e.g., 8'-apo) like β-citraurin retain pigmentation roles due to extended conjugation .

Hydroxylation Impact: The 3R-hydroxyl group in this compound enhances antioxidant capacity compared to non-hydroxylated 12'-apo-beta-carotenal . Zeaxanthin derivatives (e.g., apo-12'-zeaxanthinal) show dual hydroxyl groups, improving radical scavenging .

Enzymatic Processing :

  • 12'-apo-beta-carotenal is oxidized by liver particulate fractions, while retinal (vitamin A precursor) is processed via soluble enzymes .
  • Hydroxylated derivatives require additional epimerization or epoxidation steps, as seen in (3S,5R,6S)-5,6-epoxy-3-hydroxy-12'-apo derivatives .

Pharmacological and Industrial Relevance

  • Anticarcinogenic Properties: Apo-carotenals like 8'-apo-beta-carotenal and 10'-apo-beta-carotenal show dose-dependent antimutagenic effects in mouse models, independent of vitamin A conversion .
  • Solvent-Dependent Behavior : The intramolecular charge transfer (ICT) state in trans-8'-apo-beta-carotenal varies with solvent polarity, influencing photochemical applications .

Preparation Methods

Retrosynthetic Analysis

  • Target : this compound (C25H34O₂).

  • Disconnections :

    • C15-C15' double bond: Formed via Wittig reaction between C13 phosphonium ylide and C12 aldehyde.

    • (3R)-Hydroxy group: Introduced via enantioselective reduction or chiral pool synthesis.

Stepwise Procedure

  • Synthesis of (3R)-3-Hydroxy-β-Ionone :

    • Asymmetric epoxidation of β-ionone followed by kinetic resolution yields (3R)-3-hydroxy-β-ionone.

    • Yield : ~80% enantiomeric excess (ee).

  • Phosphonium Salt Formation :

    • (3R)-3-Hydroxy-β-ionone is converted to its phosphonium salt using triphenylphosphine and HBr.

    • Reaction :

      (3R)-3-Hydroxy-β-ionone+Ph₃P+HBrPh₃P⁺-C15H23O⁻Br⁻\text{(3R)-3-Hydroxy-β-ionone} + \text{Ph₃P} + \text{HBr} \rightarrow \text{Ph₃P⁺-C15H23O⁻} \cdot \text{Br⁻}
  • Wittig Coupling with Dodecenal :

    • The ylide generated from the phosphonium salt reacts with dodecenal under basic conditions.

    • Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hr.

    • Yield : 70–85%.

Challenges and Solutions

  • Double Bond Geometry : The reaction favors trans-alkenes due to ylide stereochemistry.

  • Hydroxy Group Stability : Protection with tert-butyldimethylsilyl (TBS) ether prevents dehydration during coupling.

Carotenoid SubstrateProductActivity (nmol/min/mg)
β-Cryptoxanthin3-Hydroxyretinal12.5 ± 1.2
All-trans-β-Apo-8’-carotenalRetinal8.7 ± 0.9
(3R)-3-OH-β-Apo-12’-carotenal3-Hydroxyretinal10.3 ± 1.1

ACOs exhibit higher activity toward hydroxylated substrates, suggesting engineered enzymes could convert β-cryptoxanthin to this compound.

Fermentation-Based Production

  • Strain Engineering : Capsicum annuum or Flavobacterium strains overexpressing ACOs and hydroxylases may accumulate the target compound.

  • Yield Optimization : Requires balancing precursor availability and enzyme kinetics.

Stereochemical Purity and Analytical Validation

Chiral Resolution Techniques

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (95:5), 1.0 mL/min.

  • Optical Rotation : [α]D²⁵ = +38.5° (c = 1.0, CHCl₃).

Impurity Profile

ImpuritySourceMitigation Strategy
β-CaroteneAldol condensationTubular reactor design
cis-IsomersPhotochemical isomerizationAmber glassware, inert atmosphere
Dehydrated byproductAcidic conditionsBuffered reaction medium (pH 7–8)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityStereocontrol
Continuous Flow≥95>99IndustrialModerate
Wittig Synthesis70–8595–98Lab-scaleHigh
Enzymatic10–1590–95Pilot-scaleLow

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-hydroxy-12'-apo-beta-carotenal
Reactant of Route 2
(3R)-3-hydroxy-12'-apo-beta-carotenal

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